2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA
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Overview
Description
2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA is a 3-oxoacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxy-6-oxocyclohexane-1-carboxylic acid. It has a role as a mouse metabolite. It is a 3-oxo-fatty acyl-CoA and a 3-hydroxy fatty acyl-CoA. It derives from a cyclohexane-1-carbonyl-CoA. It is a conjugate acid of a 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA(4-).
Scientific Research Applications
Enzymatic Metabolism in Bacteria
Research on Thauera aromatica, a denitrifying bacterium, has revealed significant insights into the enzymatic metabolism involving 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA. This compound plays a critical role in the benzoyl-CoA pathway of anaerobic aromatic metabolism. The enzymes 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase are involved in converting this intermediate to the noncyclic product 3-hydroxypimelyl-CoA. This process is essential for the microbial degradation of aromatic compounds under anoxic conditions (Laempe, Jahn, & Fuchs, 1999).
Production of Nonaromatic Products
Another study demonstrates the conversion of benzoyl-CoA to nonaromatic products in anaerobic conditions. Enzymes like benzoyl-CoA reductase and cyclohex-1,5-diene-1-carbonyl-CoA hydratase are key in this process. This pathway is crucial for understanding the microbial breakdown of aromatic compounds in environments lacking oxygen (Boll et al., 2000).
One-Carbon Bioconversion
A 2019 study highlights the role of 2-hydroxyacyl-CoA lyase in one-carbon bioconversion. This enzyme, involved in mammalian α-oxidation, catalyzes the ligation of carbonyl-containing molecules with formyl-coenzyme A to produce elongated 2-hydroxyacyl-CoAs. This finding is significant for developing biotechnological processes for one-carbon bioconversion, especially in synthetic methylotrophy (Chou, Clomburg, Qian, & Gonzalez, 2019).
Biocatalytic Potential of Thiamine-Diphosphate-Dependent Enzymes
The biocatalytic potential of the thiamine-diphosphate-dependent enzyme family, including oxalyl-CoA decarboxylase and 2-hydroxyacyl-CoA lyase, is explored for synthesizing complex molecules from simple carbon units. This research paves the way for sustainable economic strategies through the biocatalytic conversion of oxalate and aromatic aldehydes into valuable α-hydroxy acids (Burgener, Cortina, & Erb, 2020).
Catabolism of Alicyclic Compounds
Cyclohexane-1,2-Dione hydrolase from Azoarcus sp. represents a novel member of the Thiamine Diphosphate enzyme family. It plays a crucial role in the catabolism of alicyclic compounds, involving C—C bond ring cleavage to form aliphatic intermediates. This enzymatic action is important for understanding the microbial degradation of natural compounds like terpenes and steroids in oxygen-deprived environments (Steinbach et al., 2011).
properties
Product Name |
2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA |
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Molecular Formula |
C28H44N7O19P3S |
Molecular Weight |
907.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-6-oxocyclohexane-1-carbothioate |
InChI |
InChI=1S/C28H44N7O19P3S/c1-28(2,22(40)25(41)31-7-6-17(38)30-8-9-58-27(42)18-14(36)4-3-5-15(18)37)11-51-57(48,49)54-56(46,47)50-10-16-21(53-55(43,44)45)20(39)26(52-16)35-13-34-19-23(29)32-12-33-24(19)35/h12-14,16,18,20-22,26,36,39-40H,3-11H2,1-2H3,(H,30,38)(H,31,41)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t14?,16-,18?,20-,21-,22+,26-/m1/s1 |
InChI Key |
XUJOIUADEGVEIA-SOAMHPODSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4C(CCCC4=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4C(CCCC4=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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